![molecular formula C15H19N3O7 B558627 (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate CAS No. 38605-58-2](/img/structure/B558627.png)
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate
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Overview
Description
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate is a useful research compound. Its molecular formula is C15H19N3O7 and its molecular weight is 353.33 g/mol. The purity is usually 95%.
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Scientific Research Applications
In environmental toxicology, research focuses on the transformation products of nitro musk fragrances in aquatic environments, underscoring the importance of such compounds in evaluating environmental pollution and the effects of nitroaromatic compounds in water bodies (Rimkus et al., 1999). This research provides insight into the persistence and transformation of nitroaromatic compounds in aquatic systems and their potential impacts on environmental health.
Safety science explores the hazards associated with the inadvertent mixing of nitric acid and isopropanol, highlighting the importance of understanding chemical reactivity and the prevention of industrial accidents. The nitrophenyl group's reactivity plays a role in such contexts, demonstrating the significance of chemical knowledge in ensuring safety in industrial and laboratory settings (Hedlund et al., 2014).
In the pharmaceutical field, the compound is relevant to the study of nitisinone's degradation products, offering insights into the stability and degradation pathways of pharmaceutical compounds. This is crucial for the development of safe and effective medications, as well as understanding the environmental fate of pharmaceuticals (Barchańska et al., 2019).
Lastly, the advanced oxidation processes highlight the compound's relevance in the degradation of pollutants, such as acetaminophen, in water treatment technologies. This underscores the compound's importance in environmental engineering and the development of technologies for pollution control (Qutob et al., 2022).
Mechanism of Action
Target of Action
Boc-Asn-o-nitrophenyl ester, also known as (2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate, is primarily used in peptide synthesis . Its primary targets are the amino acid sequences that are being synthesized. The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a protein chain.
Mode of Action
The compound acts as a protective group for the asparagine amino acid during peptide synthesis . The Boc (tert-butyloxycarbonyl) group protects the amino group of asparagine, while the o-nitrophenyl ester group makes the carboxyl group more reactive. This allows for selective reactions to occur at the desired sites, facilitating the formation of peptide bonds without unwanted side reactions.
Action Environment
The action of Boc-Asn-o-nitrophenyl ester can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by temperature, pH, and the presence of other substances in the reaction mixture . These factors need to be carefully controlled to ensure the effective use of the compound in peptide synthesis.
properties
IUPAC Name |
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O7/c1-15(2,3)25-14(21)17-9(8-12(16)19)13(20)24-11-7-5-4-6-10(11)18(22)23/h4-7,9H,8H2,1-3H3,(H2,16,19)(H,17,21)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOSHRILCLONAA-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)N)C(=O)OC1=CC=CC=C1[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427008 |
Source
|
Record name | CTK8G1605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-nitrophenyl) (2S)-4-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxobutanoate | |
CAS RN |
38605-58-2 |
Source
|
Record name | CTK8G1605 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70427008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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